Ac-DEVD-AMC

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Coupling Reaction: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the peptide sequence and large-scale purification systems to ensure high yield and purity .

化学反应分析

Types of Reactions

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to caspase-3. The enzyme cleaves the peptide bond between the aspartic acid residue and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

Reagents: Caspase-3 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).

Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.

Major Products

The major product formed from the hydrolysis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin by caspase-3 is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

科学研究应用

Quantification of Caspase Activity

Ac-DEVD-AMC is primarily utilized to measure caspase-3 activity in various cell types, including cancer cells. For example, studies have shown that apoptotic cell lysates exhibit significantly higher fluorescence when incubated with this compound compared to non-apoptotic lysates, confirming its utility as a reliable marker for apoptosis .

Drug Screening and Development

This substrate is also instrumental in drug discovery processes aimed at identifying compounds that modulate apoptosis. Researchers can use this compound to evaluate the efficacy of potential anticancer drugs by measuring their impact on caspase-3 activation. For instance, inhibitors like Ac-DEVD-CHO have been tested alongside this compound to assess their ability to suppress caspase activity in cancer cells .

Cancer Cell Lines

In a study involving human A549 lung adenocarcinoma cells, researchers utilized this compound to investigate the effects of curcumin on apoptosis induction. The results indicated that curcumin significantly increased caspase-3 activity as measured by the release of AMC from this compound, suggesting its potential as an anticancer agent .

| Treatment | Caspase-3 Activity (Fluorescence Units) |

|---|---|

| Control | 15 |

| Curcumin | 45 |

Plant Biology

Interestingly, this compound has also been applied in plant biology to study programmed cell death (PCD). In experiments with self-incompatible petunia plants, the application of caspase inhibitors alongside this compound allowed researchers to observe changes in PCD dynamics during pollination processes . The findings demonstrated that inhibiting caspase-like activities could enhance pollen tube growth and seed setting.

Assay Conditions

For optimal results when using this compound, specific assay conditions must be adhered to:

- Concentration : A common working concentration is around 20 µM.

- Incubation Time : Typically incubated at 37°C for 1 hour.

- Fluorescence Measurement : Excitation at 380 nm and emission detection between 430-460 nm .

Storage and Stability

This compound should be stored at -20°C and reconstituted in DMSO prior to use. It is crucial to avoid repeated freeze-thaw cycles to maintain substrate integrity .

作用机制

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin functions as a substrate for caspase-3. Upon cleavage by the enzyme, the compound releases 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured using a fluorometer or fluorescence microplate reader, providing a quantitative assessment of caspase-3 activity. The molecular target of this compound is the active site of caspase-3, where it binds and undergoes hydrolysis .

相似化合物的比较

Similar Compounds

N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA): Another substrate for caspase-3 that releases a chromogenic product upon cleavage.

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC): A similar fluorogenic substrate but with different fluorescent properties.

Z-DEVD-R110: A fluorogenic substrate for caspase-3 with different excitation and emission wavelengths.

Uniqueness

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal, making it a preferred choice for sensitive and accurate detection of caspase-3 activity in various research applications .

生物活性

Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate specifically designed for the detection and quantification of caspase-3 activity, a key enzyme in the apoptotic pathway. This compound has gained significant attention in both research and clinical settings due to its utility in studying apoptosis and the underlying mechanisms of cell death.

- Chemical Name: Ac-Asp-Glu-Val-Asp-AMC

- Molecular Weight: 675 Daltons

- Purity: ≥ 98%

- Storage Conditions: Store undiluted at -20°C; reconstitute in DMSO before use.

This compound functions as a substrate for caspase-3, which cleaves the peptide bond between the aspartic acid (D) and the AMC (7-amino-4-methylcoumarin) moiety. Upon cleavage, AMC is released, resulting in fluorescence that can be quantitatively measured using a spectrofluorometer. The excitation wavelength is set at 380 nm, with emission detected between 430-460 nm. This property allows researchers to monitor caspase-3 activity in real-time during apoptosis assays.

Applications in Research

1. Caspase Activity Measurement:

this compound is widely used to assess caspase-3 activity in various biological samples, including cell lysates from apoptotic and non-apoptotic cells. Studies have demonstrated that apoptotic cell lysates show significant fluorescence compared to non-apoptotic lysates, confirming the specificity of this compound for caspase-3 .

2. Inhibition Studies:

The substrate is also employed to evaluate the inhibitory effects of various compounds on caspase-3 activity. For instance, Ac-DEVD-CHO, a known caspase inhibitor, can be used alongside this compound to study its effects on apoptosis and cell survival .

Study 1: Apoptosis Induction in Leukemia Cells

In a study using HPB-ALL leukemia cell lines, researchers induced apoptosis using an anti-human Fas monoclonal antibody. The results indicated that upon treatment with Fas mAb, there was a marked increase in caspase-3 activity as measured by this compound cleavage, demonstrating the substrate's effectiveness in monitoring apoptosis .

Study 2: Caspase Activity in Plant Systems

Interestingly, this compound has also been utilized to investigate programmed cell death (PCD) in plant systems. A study showed that treatment with Ac-DEVD-CHO inhibited PCD in petunia pistils during self-incompatibility reactions, highlighting the substrate's versatility beyond mammalian systems .

Data Table: Comparison of Caspase Activity Using this compound

| Sample Type | Fluorescence Emission (Relative Units) | Conditions |

|---|---|---|

| Non-apoptotic Lysate | Low | No treatment |

| Apoptotic Lysate | High | Treated with Fas mAb |

| Plant Tissue (Control) | Moderate | No inhibitor |

| Plant Tissue (Inhibitor) | Low | Treated with Ac-DEVD-CHO |

属性

IUPAC Name |

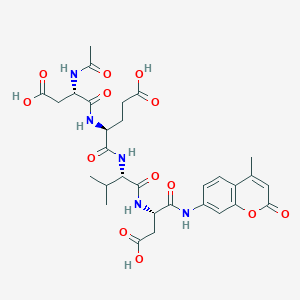

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ac-DEVD-AMC interact with caspase-3?

A1: this compound acts as a substrate for caspase-3. The enzyme recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp) within this compound. [, , , ]

Q2: What are the downstream effects of this compound cleavage by caspase-3?

A2: Upon cleavage by caspase-3, the AMC (7-amino-4-methylcoumarin) moiety is released. This free AMC exhibits fluorescence, allowing for the detection and quantification of caspase-3 activity. [, , , ] Increased fluorescence indicates higher caspase-3 activity, which is often associated with apoptosis. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C26H34N6O11. Its molecular weight is 606.58 g/mol. You can confirm this information through chemical databases such as PubChem or ChemSpider.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't provided in the research papers, it's known that this compound exhibits fluorescence upon cleavage by caspase-3. The free AMC has an excitation wavelength around 360 nm and an emission wavelength around 460 nm.

Q5: Is this compound compatible with common cell culture media?

A5: While the provided research doesn't explicitly discuss media compatibility, this compound is routinely used in cell-based assays. This suggests compatibility with standard cell culture media, but it's always recommended to perform appropriate controls.

Q6: What is the reaction mechanism of this compound cleavage by caspase-3?

A6: Caspase-3, a cysteine protease, uses a catalytic cysteine residue to attack the carbonyl carbon of the aspartic acid residue within the DEVD sequence of this compound. This leads to peptide bond hydrolysis and release of the fluorescent AMC.

Q7: How specific is this compound for caspase-3?

A7: While this compound is considered a preferred substrate for caspase-3, research suggests it can be cleaved by other caspase-3-like proteases, like caspase-7. Therefore, using it in conjunction with specific inhibitors is crucial for accurate interpretation of results. []

Q8: Can you provide examples of this compound applications from the research papers?

A8: Certainly. Researchers used this compound to:

- Investigate the role of caspases in hypoxia-induced cell death: [] Researchers measured this compound cleavage to assess caspase activity in rat renal proximal tubules subjected to hypoxia.

- Study the protective effects of bilobalide against oxidative stress: [, ] this compound cleavage was measured to assess caspase-3 activity in PC12 cells exposed to reactive oxygen species, with and without bilobalide pretreatment.

- Evaluate the apoptotic activity of a fungal lectin: [] Researchers used this compound to demonstrate caspase-7 mediated apoptosis in MCF-7 cells treated with a lectin isolated from an endophytic fungus.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: While the provided research doesn't delve into specific SAR studies, it's known that modifications to the DEVD sequence can alter substrate specificity for different caspases. For instance, Ac-YVAD-AMC is considered a more selective substrate for caspase-1. [, ]

Q10: What are some examples of cell-based assays using this compound from the research?

A10: Several studies utilized this compound in cell-based assays to:

- Assess apoptosis induction by 5-aminolevulinic acid-mediated photodynamic therapy in Jurkat cells []

- Determine the effect of hypoxic preconditioning on neural cell apoptosis in a rat cerebral ischemia-reperfusion model. []

- Investigate the role of dopamine in rotenone-induced apoptosis in PC12 cells. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。